(R)-4-(1-Aminoethyl)-3-bromophenol
Description
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
BMXXEIATHOTESZ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)O)Br)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-Aminoethyl)-3-bromophenol typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric hydrogenation of a corresponding ketone or imine intermediate. This process often employs chiral catalysts to achieve the desired enantiomeric purity.
Industrial Production Methods: Industrial production of ®-4-(1-Aminoethyl)-3-bromophenol may involve large-scale catalytic processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: ®-4-(1-Aminoethyl)-3-bromophenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
®-4-(1-Aminoethyl)-3-bromophenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)-3-bromophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The compound is compared to three analogs from the Kanto Reagents catalog (), which share functional groups like aminoethyl or halogenated aromatic systems. A detailed comparison is summarized below:
Table 1: Comparative Analysis of (R)-4-(1-Aminoethyl)-3-bromophenol and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN | Price (JPY) |
|---|---|---|---|---|---|
| 4-(2-Aminoethyl)morpholine | C₆H₁₄N₂O | 130.18 | 24 | 2038-03-1 | 31,800/100g |
| 2-Aminoflubendazole standard | C₁₄H₁₀FN₃O | 255.24 | 250–253 | 82050-13-3 | 34,000/10mg |
| (R)-2-(1-Aminoethyl)phenol | C₈H₁₁NO | Not reported | Not reported | Not provided | Not listed |
| (R)-4-(1-Aminoethyl)-3-bromophenol | C₈H₁₀BrNO | ~216.08 (estimated) | Not reported | N/A | N/A |
Critical Observations
Molecular Weight and Substituent Effects: The bromine atom in (R)-4-(1-Aminoethyl)-3-bromophenol increases its molecular weight (~216 g/mol) compared to non-halogenated analogs like (R)-2-(1-Aminoethyl)phenol (estimated ~137 g/mol). Bromine’s electronegativity also enhances the phenol’s acidity relative to non-halogenated derivatives . 2-Aminoflubendazole, with a fluorine atom and benzimidazole core, exhibits a higher molecular weight (255.24 g/mol) and melting point (250–253°C), likely due to strong hydrogen bonding and aromatic stacking .
Stereochemical and Positional Isomerism: The (R)-configuration at the aminoethyl group distinguishes the target compound from racemic mixtures. Positional isomerism (e.g., bromine at position 3 vs. aminoethyl at position 2 in (R)-2-(1-Aminoethyl)phenol) may alter solubility and reactivity.
Price and Availability: Halogenated or complex standards like 2-Aminoflubendazole command higher prices (¥34,000/10mg), suggesting that (R)-4-(1-Aminoethyl)-3-bromophenol, if commercially available, would also be costly due to its stereochemical and halogenation complexity .
Research Implications and Limitations
- Gaps in Data: Direct experimental data on (R)-4-(1-Aminoethyl)-3-bromophenol (e.g., melting point, synthetic routes) are absent in the provided evidence, necessitating reliance on structural analogs for comparison.
- Functional Applications: Aminoethylphenol derivatives are often used in drug discovery (e.g., kinase inhibitors or neurotransmitter analogs). The bromine substituent in the target compound could enhance binding affinity in halogen-bonding interactions, a feature exploited in medicinal chemistry .
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